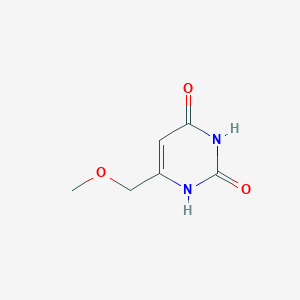

6-(Methoxymethyl)uracil

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-(methoxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVVTADIVWQXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methoxymethyl Uracil

De Novo Synthesis Approaches to the Uracil (B121893) Ring System

The de novo synthesis of the uracil ring is a fundamental aspect of preparing 6-substituted derivatives. These methods involve the construction of the pyrimidine (B1678525) ring from acyclic precursors, allowing for the incorporation of desired substituents from the outset.

Cyclization Reactions in 6-Substituted Uracil Synthesis

Cyclization reactions are a cornerstone in the synthesis of the uracil skeleton. A common and effective strategy involves the condensation of a β-ketoester with urea (B33335) or its derivatives. For instance, the reaction of ethyl 3-cyclopropyl-3-oxopropionate with urea in the presence of a base like sodium ethoxide is a classic method for producing 6-substituted uracils. jppres.com This approach is versatile and can be adapted to introduce various substituents at the C-6 position by selecting the appropriate β-ketoester.

Another powerful cyclization strategy involves the reaction of enamines with isocyanates. This method provides a route to tetrasubstituted uracils. For example, a nickel(0) catalyzed reaction between an alkyne and two molecules of an isocyanate can generate 5-trimethylsilyl-6-alkyl uracils in good yields. conicet.gov.ar The proposed mechanism for this transformation involves an oxidative coupling of the alkyne and an isocyanate, followed by insertion of a second isocyanate molecule and subsequent reductive elimination to form the uracil ring. conicet.gov.ar

Condensation Strategies for Uracil Skeleton Formation

Condensation reactions are pivotal in forming the uracil framework. One of the most fundamental and prebiotically plausible routes is the reaction of cyanoacetaldehyde with urea. nih.gov While this reaction requires concentrated urea solutions to achieve significant yields (30-50%), it represents a direct pathway to the pyrimidine core. nih.gov Subsequent hydrolysis of the initially formed cytosine can then yield uracil. nih.gov

In a more contemporary synthetic context, condensation reactions can be facilitated by various catalysts. For instance, amorphous silica (B1680970) has been shown to be an effective catalyst for condensation reactions, likely through the action of its surface silanol (B1196071) groups which can activate leaving groups. nih.gov This catalytic activity is particularly relevant in prebiotic synthesis scenarios but also has implications for modern synthetic methods aiming for milder reaction conditions. The condensation of diethyl malonate with urea, often facilitated by a base such as sodium ethanolate, is another well-established method for forming the uracil ring. acs.org

Regioselective Functionalization at the C-6 Position of Uracil Derivatives

Direct functionalization of a pre-existing uracil ring is a common strategy for introducing substituents at specific positions. The C-6 position of uracil is susceptible to attack by various reagents, allowing for a range of modifications.

Lithiation-Mediated Reactions for C-6 Functionalization

Direct lithiation of the uracil ring, followed by quenching with an electrophile, is a powerful method for introducing substituents at the C-6 position. However, this approach often requires protection of the nitrogen atoms to prevent N-lithiation. The reactivity of the C-5 and C-6 positions can also lead to mixtures of products. The C-5 position of the uracil ring is known to react readily with many electrophilic agents. researchgate.net

Nucleophilic Substitution Strategies at C-6

Nucleophilic substitution at the C-6 position is a widely employed strategy for modifying the uracil ring. This typically involves a uracil derivative with a good leaving group at the C-6 position, such as a halogen. For example, 6-chlorouracil (B25721) can serve as a precursor where the chlorine atom is displaced by various nucleophiles. researchgate.net

The inherent reactivity of the uracil ring system makes it a target for nucleophilic attack. The C-5=C-6 double bond can be exploited for synthetic elaboration through nucleophilic reactions. researchgate.net In some enzymatic mechanisms, a nucleophilic attack at the C-6 position of uridine (B1682114) by a catalytic cysteine residue is a key step. nih.gov This biological precedent highlights the susceptibility of the C-6 position to nucleophiles.

Alkylation Pathways for C-6 Modification

Alkylation at the C-6 position can be achieved through various methods. A radical-mediated Minisci-type reaction has been developed for the decarboxylative alkylation of purine (B94841) nucleosides, which could potentially be adapted for uracil derivatives. nih.gov This method utilizes a silver nitrate (B79036) catalyst and an oxidant to generate alkyl radicals from carboxylic acids, which then add to the heterocyclic ring. nih.gov

Direct alkylation of uracil derivatives can sometimes lead to a mixture of N-alkylated and C-alkylated products. However, specific reaction conditions can favor C-alkylation. For instance, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been used to prepare 5-alkyluracils, and similar strategies could be envisioned for C-6 alkylation. conicet.gov.ar

Specific Introduction of the Methoxymethyl Moiety

The direct introduction of a methoxymethyl group at the C-6 position of the uracil ring is a challenging yet crucial step in the synthesis of 6-(methoxymethyl)uracil. One established method involves the reaction of a suitable precursor, such as 6-(hydroxymethyl)uracil (B1580794), with a methoxymethylating agent.

A common strategy for the synthesis of 6-(hydroxymethyl)uracil starts with 6-methyluracil (B20015). chemicalbook.com The synthesis of 6-methyluracil itself can be achieved through the condensation of ethyl acetoacetate (B1235776) and urea. orgsyn.org The subsequent conversion of 6-methyluracil to 6-(hydroxymethyl)uracil can be performed via oxidation. For instance, refluxing 6-methyluracil with selenium dioxide in acetic acid yields orotaldehyde (B3021436) (6-formyluracil). chemicalbook.com This aldehyde can then be reduced to 6-(hydroxymethyl)uracil using a reducing agent like sodium borohydride (B1222165) in methanol (B129727). chemicalbook.com

With 6-(hydroxymethyl)uracil in hand, the methoxymethyl group can be introduced. This transformation can be accomplished using reagents like methoxymethyl chloride (MOMCl) in the presence of a base. This method allows for the specific O-methoxymethylation of the hydroxymethyl group at the C-6 position.

Protective Group Chemistry in this compound Synthesis

Protective group chemistry plays a pivotal role in the synthesis of complex molecules like this compound, ensuring regioselectivity and preventing unwanted side reactions.

During the synthesis of this compound, the nitrogen atoms of the pyrimidine ring (N-1 and N-3) are nucleophilic and can react with electrophilic reagents. researchgate.net To direct the reaction to the desired C-6 position, it is often necessary to protect these nitrogen atoms. Methoxymethyl (MOM) groups are frequently employed for this purpose. nih.gov

The N-methoxymethylation of pyrimidine derivatives can be achieved using methoxymethyl chloride (MOMCl) in the presence of a suitable base. nih.gov This strategy has been successfully applied to avoid intramolecular cyclization and other side reactions. nih.gov For instance, in the synthesis of related pyrimidine derivatives, N-methoxymethylation was used to prevent the formation of a carbon-bridged pyrrolido[1,2-c]pyrimidine. nih.gov The choice of reaction conditions can influence the regioselectivity of N-alkylation, with reactions potentially occurring at either the N-1 or N-3 position. researchgate.net

Another important protective group strategy involves the O-persilylation of the uracil ring. This technique enhances the nucleophilicity of the pyrimidine ring, facilitating subsequent reactions. The treatment of uracil or its derivatives with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst like ammonium (B1175870) sulfate, leads to the formation of O-silylated intermediates.

This increased nucleophilicity can be advantageous in various synthetic transformations. For example, O-persilylated pyrimidines have been utilized in the synthesis of novel N-methoxymethylated pyrimidine nucleoside mimetics. nih.gov This approach can improve the efficiency of subsequent alkylation or other functionalization reactions.

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The efficiency and selectivity of different synthetic routes to this compound and related compounds are critical considerations for practical applications. The choice of synthetic strategy often depends on factors such as the availability of starting materials, the desired yield, and the ease of purification.

The synthesis of 6-substituted uracils can be broadly categorized into two main approaches: the modification of a pre-existing pyrimidine ring and the de novo synthesis of the heterocyclic ring. researchgate.net

Modification of Pre-existing Pyrimidine Ring: This approach, as described in section 2.3, involves starting with a readily available uracil derivative and introducing the desired substituent at the C-6 position. This method is often preferred due to the commercial availability of various substituted uracils. However, it may require the use of protective groups to achieve the desired regioselectivity. nih.govresearchgate.net

Investigating the Reactivity and Chemical Transformations of 6 Methoxymethyl Uracil

Reaction Mechanisms Governing the C-6 Position of Uracil (B121893) Derivatives

The chemical behavior of the C-6 position on the uracil ring is dictated by its location within an α,β-unsaturated system and its proximity to the N-1 nitrogen atom. This electronic setup makes it susceptible to a range of chemical transformations.

The C5=C6 double bond in uracil and its derivatives is a primary target for electrophilic reactions. beilstein-journals.org However, the C-6 position itself is considered electron-deficient due to the influence of the adjacent electron-withdrawing nitrogen atom, making direct electrophilic substitution at this site less favorable than at the C-5 position. beilstein-journals.org

A common strategy to achieve functionalization with electrophiles involves reversing the polarity of the C-6 carbon. This is typically accomplished through lithiation, where a strong base like lithium diisopropylamide (LDA) deprotonates the C-6 position to form a highly nucleophilic organolithium species. This intermediate can then readily react with a variety of electrophiles to introduce new substituents.

Computational studies using molecular electrostatic potential (MESP) maps help identify regions within uracil derivatives that are susceptible to electrophilic attack, further guiding synthetic strategies. chemicalbook.com

The electrophilic nature of the C-6 carbon makes it a prime target for nucleophilic attack. This reactivity is central to many synthetic modifications of the uracil ring.

Two predominant nucleophilic pathways are:

Michael Addition: As part of a conjugated system, the C-6 position is susceptible to 1,4-conjugate addition, also known as Michael addition. Nucleophiles attack the C-6 carbon, leading to the formation of an enolate intermediate which is subsequently protonated at C-5. beilstein-journals.org This pathway has been demonstrated through intramolecular reactions, such as the diastereospecific hetero-Michael addition of a 5'-hydroxyl group onto the uracil C-6, forming a cyclonucleoside.

Nucleophilic Aromatic Substitution (SNAr): When a suitable leaving group (e.g., a halogen) is present at the C-6 position, it can be displaced by a nucleophile. This addition-elimination mechanism is a versatile method for introducing a wide array of functional groups, including arylsulfanyl and arylselanyl moieties.

The table below summarizes key nucleophilic reactions at the C-6 position of uracil derivatives.

| Reaction Type | Description | Example Nucleophiles |

| Michael Addition | 1,4-conjugate addition across the C5=C6 double bond. | Amines, Thiols, Hydroxyls |

| SNAr | Displacement of a leaving group at C-6 by a nucleophile. | Thiolates, Selenolates, Amines |

Radical reactions provide an alternative avenue for C-6 functionalization. The Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism is a notable pathway. This multi-step process involves a chain propagation cycle with radical and radical anion intermediates.

The SRN1 mechanism proceeds as follows:

Initiation: An electron is transferred to the substrate (e.g., a 6-halouracil derivative), forming a radical anion.

Fragmentation: The radical anion fragments, ejecting the leaving group to generate a uracilyl radical.

Coupling: The uracilyl radical couples with a nucleophile to form a new radical anion.

Propagation: The newly formed radical anion transfers its excess electron to another molecule of the starting substrate, propagating the chain reaction and forming the final product.

This methodology has been successfully employed to create new carbon-carbon and carbon-heteroatom bonds at the C-6 position.

Derivatization Strategies Targeting the Methoxymethyl Substituent

While extensive research exists on the reactivity of the uracil ring itself, specific studies detailing the derivatization of the 6-methoxymethyl side chain are less common. However, plausible transformation pathways can be inferred from the well-established chemistry of side chains on other heterocyclic and aromatic systems.

The methylene (B1212753) (-CH2-) group of the methoxymethyl substituent, being adjacent to the pyrimidine (B1678525) ring, is analogous to a benzylic position and is thus activated towards oxidation. Strong oxidizing agents can transform this group. A key example from the literature is the oxidation of 6-methyluracil (B20015) using selenium(IV) oxide or selenious acid, which yields 6-formyluracil (orotic aldehyde). researchgate.net This demonstrates that the side chain at the C-6 position is susceptible to oxidation.

By analogy, treatment of 6-(methoxymethyl)uracil with a potent oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid would be expected to oxidize the methylene carbon. The anticipated product of such a reaction is 6-carboxyuracil, a transformation that involves the cleavage of the ether bond and complete oxidation of the benzylic-like carbon.

The table below outlines potential oxidative transformations.

| Reagent | Expected Product | Transformation |

| Selenium(IV) oxide (SeO₂) | 6-Formyluracil | Oxidation of the methylene group to an aldehyde. |

| Potassium permanganate (KMnO₄) | 6-Carboxyuracil | Complete oxidation of the side chain to a carboxylic acid. |

Reductive strategies targeting the methoxymethyl substituent would likely focus on the cleavage of the C-O ether bond. The most probable transformation is a hydrogenolysis reaction, which would convert the 6-methoxymethyl group into a 6-methyl group.

This transformation could potentially be achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process would involve the reductive cleavage of the ether linkage, yielding 6-methyluracil and methanol (B129727) as a byproduct. While this is a standard method for cleaving benzylic ethers, its application to this compound is a plausible but not extensively documented pathway.

Functional Group Interconversions at the Methoxymethyl Moiety

The methoxymethyl group at the C6 position of the uracil ring offers a versatile handle for synthetic modifications. While direct transformations of this specific group on the uracil scaffold are not extensively documented, analogous reactions on similar substrates suggest several potential pathways for functional group interconversions. These transformations are crucial for preparing derivatives that can subsequently be used in the construction of more complex molecular architectures.

One key transformation is the conversion of the methoxymethyl group into a halomethyl group, such as a chloromethyl or bromomethyl moiety. This can typically be achieved using various halogenating agents. The resulting halomethyluracils are valuable intermediates as the halogen atom can be readily displaced by a variety of nucleophiles, thereby introducing a wide range of functional groups at the C6-methyl position.

Another important interconversion is the oxidation of the methoxymethyl group to a formyl group, yielding 6-formyluracil. This transformation introduces a reactive carbonyl functionality that can participate in a variety of subsequent reactions, including condensations and cyclizations. While specific conditions for the oxidation of this compound are not well-documented, various oxidizing agents used for the conversion of similar benzylic and allylic ethers to aldehydes could potentially be employed.

Conversely, the reduction of the methoxymethyl group to a methyl group could also be envisioned, although this transformation is less commonly exploited for further synthetic elaborations.

These functional group interconversions are summarized in the table below, highlighting the potential synthetic utility of the methoxymethyl group.

| Starting Material | Reagent/Condition (Hypothetical) | Product | Potential Applications |

| This compound | Halogenating Agent (e.g., SOCl₂, PBr₃) | 6-(Halomethyl)uracil | Nucleophilic substitution reactions |

| This compound | Oxidizing Agent (e.g., PCC, Swern oxidation) | 6-Formyluracil | Condensation and cyclization reactions |

| This compound | Reducing Agent | 6-Methyluracil | Removal of the functional handle |

Annulation Reactions and Formation of Fused Heterocyclic Systems involving this compound

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic organic chemistry for the construction of polycyclic systems. In the context of this compound, these reactions are primarily aimed at the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological and pharmacological properties.

The most common strategy for the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold from uracil derivatives involves the use of a 6-aminouracil (B15529) as a key starting material. The annulation is typically achieved by reacting the 6-aminouracil with a three-carbon synthon, which can be an α,β-unsaturated carbonyl compound, a 1,3-dicarbonyl compound, or a functionalized propiolate.

Therefore, for this compound to be utilized in such annulation reactions, it would first need to be converted into a suitable precursor, most commonly 6-aminouracil. This could be achieved through a multi-step sequence, for example, by first converting the methoxymethyl group to a leaving group (e.g., a halide), followed by nucleophilic substitution with an amino group or a protected equivalent.

Once 6-aminouracil is obtained, it can undergo cyclocondensation with various reagents to form the fused pyridine (B92270) ring. A well-established method involves the reaction of 6-aminouracil with α,β-unsaturated aldehydes or ketones. This reaction proceeds through a Michael addition of the C5-position of the uracil to the unsaturated system, followed by an intramolecular cyclization and dehydration to afford the pyrido[2,3-d]pyrimidine.

Another common approach is the Vilsmeier-Haack reaction on 6-aminouracil. This reaction introduces a formyl group at the C5 position, yielding 6-amino-5-formyluracil. This intermediate can then be reacted with a variety of active methylene compounds in a cyclocondensation reaction to construct the fused pyridine ring.

The following table summarizes the key steps and reagents involved in the synthesis of pyrido[2,3-d]pyrimidines, highlighting the necessity of converting this compound to a 6-aminouracil derivative.

| Precursor | Reagent for Annulation | Fused Heterocyclic System |

| 6-Aminouracil | α,β-Unsaturated Aldehyde/Ketone | Pyrido[2,3-d]pyrimidine |

| 6-Aminouracil | 1,3-Dicarbonyl Compound | Pyrido[2,3-d]pyrimidine |

| 6-Amino-5-formyluracil | Active Methylene Compound | Pyrido[2,3-d]pyrimidine |

Spectroscopic Characterization Techniques in the Analysis of 6 Methoxymethyl Uracil

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 6-(Methoxymethyl)uracil, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features: Based on data from analogous 6-substituted uracils, the spectrum would be expected to show distinct signals for the N1-H and N3-H protons of the uracil (B121893) ring, typically as broad singlets in the downfield region (δ 10-12 ppm in DMSO-d₆). A singlet for the C5-H proton would likely appear around δ 5.5-6.0 ppm. The methoxymethyl substituent would present as two singlets: one for the methylene (B1212753) protons (-CH₂-) adjacent to the uracil ring (estimated around δ 4.0-4.5 ppm) and another for the methyl protons (-OCH₃) at a more upfield position (around δ 3.2-3.5 ppm).

Expected ¹³C NMR Spectral Features: The carbon spectrum would show characteristic signals for the two carbonyl carbons (C2 and C4) between δ 150-165 ppm. The C6 carbon, bearing the substituent, would be significantly downfield (potentially >150 ppm), while the C5 carbon would be more upfield (around δ 100-105 ppm). The methylene and methyl carbons of the methoxymethyl group would appear in the upfield region of the spectrum.

Structural Elucidation and Regioisomeric Differentiation

NMR is crucial for confirming the correct placement of the methoxymethyl group at the C6 position, distinguishing it from other possible isomers (e.g., substitution at N1, N3, C5, O2, or O4). Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HMBC experiment, for instance, would show a correlation between the methylene protons of the substituent and the C5 and C6 carbons of the uracil ring, confirming the C6 linkage. This would unequivocally differentiate it from a 5-(methoxymethyl)uracil isomer.

Conformational Dynamics Studies

The methoxymethyl group attached to the uracil ring has rotational freedom around the C6-CH₂ and CH₂-O bonds. Variable temperature (VT) NMR studies could reveal information about the rotational barriers and the preferred conformations of this side chain. Broadening of signals at lower temperatures might indicate a slowing of bond rotation on the NMR timescale, potentially allowing for the observation of distinct rotamers. However, no such studies have been published for this compound.

Isotopic Labeling for Mechanistic Insight

Isotopic labeling, where atoms like ¹³C, ¹⁵N, or ²H (deuterium) are incorporated into the molecule, is a powerful technique for studying reaction mechanisms and metabolic pathways. For example, synthesizing this compound with a ¹³C-labeled methyl group could be used to track the fate of this group in a biochemical reaction using NMR or mass spectrometry. Currently, there are no published studies detailing the use of isotopically labeled this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and insights into functional groups and bonding.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound would be dominated by modes from the uracil ring and the substituent.

Uracil Ring Modes: Strong absorption bands corresponding to the C=O stretching vibrations would be expected in the 1650-1750 cm⁻¹ region of the IR spectrum. N-H stretching vibrations would appear as broad bands above 3000 cm⁻¹. Ring stretching and deformation modes (C=C, C-N) typically occur in the 1200-1600 cm⁻¹ range.

Methoxymethyl Group Modes: Characteristic C-H stretching vibrations from the methylene and methyl groups would be found in the 2800-3000 cm⁻¹ region. A prominent C-O-C stretching band (ether linkage) would be expected in the 1050-1150 cm⁻¹ region.

A comparative analysis with the spectra of 6-methyluracil (B20015) and uracil would be necessary to precisely assign the vibrational modes contributed by the methoxymethyl group. No experimental IR or Raman spectra for this specific compound are currently available in the literature.

Analysis of Intermolecular Interactions

In the solid state, uracil derivatives typically form extensive hydrogen-bonding networks. IR spectroscopy is particularly sensitive to these interactions. The N-H and C=O stretching bands are expected to be shifted to lower frequencies and broadened in the solid-state spectrum compared to a spectrum measured in a non-polar solvent, which is indicative of their participation in N-H···O=C hydrogen bonds. Analysis of these shifts can provide information on the strength and nature of the hydrogen bonding within the crystal lattice. However, without a crystal structure or experimental spectra, any discussion of the intermolecular interactions of this compound remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within the this compound molecule. The absorption of UV radiation excites electrons from lower energy ground states to higher energy excited states. The uracil ring system is the primary chromophore responsible for the characteristic absorption bands.

The electronic spectrum of this compound is dominated by transitions involving the π and non-bonding (n) electrons of the conjugated uracil ring. Like other pyrimidine (B1678525) nucleobases, it is expected to exhibit two main types of electronic transitions: π → π* and n → π*. pnas.orgacs.org

π → π Transitions:* These are high-energy transitions where an electron from a π bonding orbital is promoted to a π* antibonding orbital. For uracil and its derivatives, these transitions result in strong absorption bands, typically observed in the range of 250-280 nm. sielc.com The extensive conjugation within the pyrimidine ring leads to a high molar absorptivity (ε) for these bands.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (located on the nitrogen and oxygen heteroatoms) to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower probability than π → π* transitions, resulting in weak absorption bands. They are often observed as a shoulder on the main π → π* absorption peak or can be obscured by it.

The electronic structure of pyrimidine bases is complex, with ultrafast electronic relaxation from the excited state back to the ground state being crucial for the photostability of related biological molecules like DNA and RNA. acs.org High-resolution photoelectron spectroscopy on uracil has helped to determine the binding energies of the outermost valence electronic states, which are found at approximately 9.3, 9.9, 10.5, and 11.0 eV. aip.orgaip.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength (λmax) Range | Relative Intensity |

| π → π | π bonding → π antibonding | 250 - 280 nm | High (Strong) |

| n → π | n non-bonding → π antibonding | > 280 nm | Low (Weak) |

The chemical environment, particularly the polarity of the solvent, can significantly influence the UV-Vis absorption spectrum of this compound by altering the energies of the molecular orbitals involved in electronic transitions. nih.govnih.gov These shifts in the absorption maximum (λmax) are known as solvatochromic shifts.

Effect on n → π Transitions:* In polar, protic solvents (e.g., water, ethanol), the non-bonding orbitals of the heteroatoms are stabilized by hydrogen bonding with solvent molecules. This stabilization lowers the energy of the n-orbital, thus increasing the energy gap for the n → π* transition. Consequently, the absorption maximum shifts to a shorter wavelength, an effect known as a hypsochromic or "blue" shift. nih.gov

Effect on π → π Transitions:* The π and π* orbitals are also affected by solvent polarity. The π* antibonding orbital is generally more polar than the π bonding orbital and is stabilized to a greater extent by polar solvents. This stabilization decreases the energy gap for the π → π* transition, leading to a shift in the absorption maximum to a longer wavelength. This is referred to as a bathochromic or "red" shift. nih.govyoutube.com

Theoretical studies on uracil in water have quantified these shifts, predicting a blue shift of 0.43 eV for the n-π* state and a red shift of -0.26 eV for the π-π* state, arising mainly from changes in the electrostatic and polarization interactions between the solute and solvent. nih.gov

Table 2: Predicted Solvatochromic Shifts for this compound

| Transition Type | Solvent Polarity Increase | Shift Type | Wavelength (λmax) Shift |

| π → π | Non-polar → Polar | Bathochromic (Red Shift) | Increases |

| n → π | Non-polar → Polar | Hypsochromic (Blue Shift) | Decreases |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. Furthermore, analysis of the fragmentation patterns provides valuable information for structural confirmation. The molecular weight of this compound (C6H8N2O3) is 156.14 g/mol . In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) of 156.

The fragmentation of the uracil ring and its derivatives upon ionization is well-documented. rsc.orgresearchgate.net The primary fragmentation pathway for the uracil core involves a retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic ring. researchgate.net For this compound, the fragmentation is expected to be influenced by the substituent at the C6 position.

A plausible fragmentation pathway would involve:

Initial Ionization: Formation of the molecular ion [C6H8N2O3]+• at m/z 156.

Alpha-Cleavage: Loss of the methoxy (B1213986) group (-OCH3) as a radical to form a stable acylium ion at m/z 125.

Loss of the Side Chain: Cleavage of the entire methoxymethyl side chain (-CH2OCH3) to yield a uracil radical cation at m/z 111.

Retro-Diels-Alder (RDA) Fragmentation: The uracil ring itself can undergo RDA fragmentation. For the molecular ion, this could lead to the loss of isocyanic acid (HNCO), a characteristic fragmentation for uracils, resulting in a fragment ion. The fragmentation patterns of 6-substituted phenyluracils show that fragmentation often resembles that of uracil itself. rsc.org A key fragment for uracil appears at m/z 69, corresponding to [C3H3NO]+. researchgate.net

Table 3: Proposed Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

| 156 | [C6H8N2O3]+• | Molecular Ion (M+) |

| 125 | [M - OCH3]+ | Loss of a methoxy radical |

| 111 | [M - CH2OCH3]+ | Loss of the methoxymethyl radical |

| 69 | [C3H3NO]+ | Retro-Diels-Alder fragmentation of the uracil ring |

Computational Chemistry and Theoretical Approaches for 6 Methoxymethyl Uracil

Quantum Mechanical (QM) Studies

Quantum mechanical methods are used to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure and properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of biological interest. nih.gov DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by minimizing the total energy of the system.

Table 1: Hypothetical DFT-Calculated Electronic Properties for 6-(Methoxymethyl)uracil (Note: The following data is illustrative and not based on published results.)

| Property | Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Molar Volume | Value | cm³/mol |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov While specific FMO analyses for this compound are not available in the literature, such a study would provide the energy values for these orbitals and visualize their spatial distribution across the molecule.

Table 2: Hypothetical FMO Energy Parameters for this compound (Note: The following data is illustrative and not based on published results.)

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | Value | eV |

| ELUMO | Value | eV |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule. acs.orgnih.gov It creates a color-coded map on the molecule's electron density surface, indicating regions of positive and negative electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red regions indicate negative electrostatic potential, representing areas rich in electrons (e.g., around electronegative atoms like oxygen). These sites are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas (e.g., around hydrogen atoms bonded to electronegative atoms). These sites are susceptible to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, an MEP analysis would identify the carbonyl oxygens and the nitrogen atoms of the uracil (B121893) ring as potential sites for electrophilic interaction, while the N-H protons would be sites for nucleophilic interaction. rsc.org A specific, published MEP map for this compound could not be located.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between orbitals, providing a detailed picture of bonding and intramolecular interactions. It translates the complex molecular wavefunctions from QM calculations into a more intuitive Lewis structure representation, including lone pairs, core orbitals, and bond orbitals.

NBO analysis is particularly useful for studying:

Hyperconjugative interactions: It quantifies the stabilizing interactions that arise from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

Charge transfer: It calculates the transfer of electron density between different parts of the molecule.

Hybridization: Natural Hybrid Orbital (NHO) analysis, a component of the NBO method, describes the hybridization of atomic orbitals that form chemical bonds.

No specific NBO or NHO analysis data for this compound has been published in the reviewed scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical studies focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movement and dynamic behavior of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules, such as water or biological macromolecules. acs.orgrsc.org

For this compound, an MD simulation could be used to:

Analyze its conformational flexibility, particularly the rotation around the bonds of the methoxymethyl group.

Study its hydration shell by simulating the molecule in a box of water molecules, identifying key hydrogen bonding interactions. acs.org

Simulate its interaction within the active site of a target enzyme to understand its binding mode and stability.

A search of the literature did not reveal any published MD simulation studies specifically focused on this compound.

In Silico Prediction of Reactivity and Selectivity

In silico methods use computational approaches to predict the reactivity and selectivity of chemical reactions. acs.orgnih.gov These predictions are often derived from the quantum mechanical properties discussed previously. For instance:

FMO theory can predict where a reaction is most likely to occur. A reaction between two molecules often involves the interaction between the HOMO of one and the LUMO of the other. acs.org

MEP maps can predict sites of electrophilic and nucleophilic attack, thus indicating which parts of the molecule are most reactive. nih.gov

Calculated reaction pathways can determine the activation energies for different potential reactions, allowing for the prediction of the most favorable reaction product and the selectivity of the process.

While general computational studies on the reactivity of uracil and its derivatives exist, specific in silico predictions of reactivity and selectivity for this compound were not found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Uracil Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For uracil derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic or adverse effects.

A typical QSAR study on a series of 6-substituted uracil derivatives, which could include this compound, would involve the following steps:

Data Set Collection: A series of uracil analogs with varying substituents at the 6-position and their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

While a specific QSAR model for a series containing this compound is not found in the literature, QSAR studies on other uracil derivatives have demonstrated the importance of substituents at various positions of the uracil ring in influencing their biological activity.

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Activity of 6-Substituted Uracil Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Can affect interactions with polar residues in a biological target. |

| Steric | Molar Refractivity | Relates to the volume of the substituent and its polarizability, influencing binding affinity. |

| Hydrophobic | LogP | Describes the compound's partitioning between octanol (B41247) and water, impacting cell permeability. |

| Topological | Wiener Index | A measure of molecular branching, which can affect the shape and fit within a binding pocket. |

This table is illustrative and based on general principles of QSAR; specific relationships would need to be determined through dedicated studies.

Structure-Based Computational Design of Novel this compound Derivatives

Structure-based drug design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. If the biological target of this compound were known, this approach could be used to design novel, more potent derivatives.

The process would typically involve:

Target Identification and Preparation: Obtaining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy.

Binding Site Analysis: Identifying and characterizing the active site or other binding pockets on the protein surface.

Molecular Docking: Computationally predicting the preferred orientation of this compound or its analogs within the binding site and estimating the binding affinity. This process helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Lead Optimization: Based on the docking results, modifications to the this compound scaffold can be proposed to enhance binding affinity and other desirable properties. For example, introducing a functional group that can form an additional hydrogen bond with a specific amino acid residue in the binding site.

Molecular docking studies on various uracil derivatives targeting different enzymes have been successfully used to explain their mechanism of action and to guide the synthesis of new inhibitors. For instance, docking simulations can reveal how the methoxymethyl group at the 6-position of the uracil ring fits into a specific sub-pocket of the target's active site, thereby informing the design of analogs with different substituents at this position to optimize binding.

Table 2: Key Interactions in Structure-Based Design of Uracil Derivatives

| Interaction Type | Description | Example with a Uracil Derivative |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The N-H and C=O groups of the uracil ring forming hydrogen bonds with amino acid residues like serine or aspartate in the active site. |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | The methyl group of the methoxymethyl substituent interacting with hydrophobic residues such as leucine (B10760876) or valine. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The uracil ring stacking with aromatic residues like phenylalanine or tyrosine in the binding pocket. |

This table illustrates common interactions observed in protein-ligand complexes and is applicable to the hypothetical design of this compound derivatives.

Mechanistic Research on Biological Interactions of 6 Methoxymethyl Uracil

Molecular Mimicry of Natural Nucleobases by 6-(Methoxymethyl)uracil

Molecular mimicry is a phenomenon where a synthetic molecule structurally resembles a natural one, allowing it to interact with biological systems. Uracil (B121893) analogs are often designed to mimic thymine (B56734) (5-methyluracil) or uracil itself. The substitution of a methyl group at the C5 position of uracil to form thymine is a critical distinction for DNA stability and recognition. chemicalbook.comnih.gov

This compound, by virtue of its core pyrimidine (B1678525) structure, is an analog of the natural nucleobases uracil and thymine. The key structural feature is the methoxymethyl group (-CH₂OCH₃) at the C6 position of the uracil ring. While the natural methylation that distinguishes thymine from uracil occurs at the C5 position, substitutions at the C6 position can also influence how the molecule is recognized by enzymes. nih.gov The size, electronegativity, and hydrogen-bonding potential of the C6 substituent determine how effectively the analog mimics the natural nucleobase and fits into the active sites of enzymes involved in nucleic acid metabolism. The presence of the methoxymethyl group, rather than the simple methyl group of thymine, introduces additional steric bulk and potential for different interactions, which can alter its binding to target proteins.

| Compound | Structure | Key Substituent | Natural Role |

|---|---|---|---|

| Uracil |  | -H at C5 | Base in RNA |

| Thymine |  | -CH₃ at C5 | Base in DNA |

| This compound | (Structure not available) | -CH₂OCH₃ at C6 | Synthetic Analog |

Interactions with Nucleic Acid Synthesis Pathways

Substituted uracil analogs can significantly interfere with the complex machinery of nucleic acid synthesis.

DNA polymerases are enzymes that synthesize DNA molecules from nucleoside triphosphates. The fidelity of these enzymes is crucial for accurate replication of the genome. Certain substituted uracil analogs have been shown to be potent and selective inhibitors of specific DNA polymerases. nih.govacs.org For instance, a class of compounds known as 6-anilinouracils selectively inhibits the bacterial DNA polymerase IIIC. nih.govacs.org

While direct studies on this compound are not available, it is plausible that as a C6-substituted analog, it could modulate DNA polymerase activity. Inhibition can occur if the analog, in its triphosphate form, is recognized by the polymerase. The presence of uracil in a DNA template can inhibit certain types of DNA polymerases, such as archaeal family-D DNA polymerase. oup.com If this compound were incorporated into DNA, it could potentially stall the polymerase or, if it acts as a competitive inhibitor to natural nucleotides like dTTP, it could slow or block the synthesis process. The bulky methoxymethyl group at the C6 position could sterically hinder the proper conformational changes in the polymerase active site required for catalysis, thereby reducing the rate or fidelity of DNA synthesis.

Modern biological research employs sophisticated RNA-mediated processes where modified nucleobases can play a role.

CRISPR Systems: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) systems utilize guide RNAs to target specific DNA sequences. The synthesis and function of these guide RNAs are critical. While there is no specific evidence of this compound being used in this context, the introduction of modified bases into guide RNAs is an area of active research to enhance stability or specificity.

Genetic Code Expansion: This technology enables the incorporation of non-canonical amino acids into proteins. It relies on engineered tRNA molecules and their corresponding synthetases. The modification of tRNA nucleosides is a natural process that ensures proper structure and function. wikipedia.org Synthetic analogs could potentially be incorporated into tRNA molecules to alter their properties, although research on incorporating this compound for this purpose has not been documented.

Enzyme Interaction and Inhibition Studies

The interaction of uracil analogs with enzymes is a cornerstone of their biological activity, often leading to inhibition.

The efficacy of an inhibitor is defined by its binding specificity and kinetics. Specificity refers to how selectively the compound binds to its target enzyme over other proteins. Kinetics are described by parameters such as the inhibition constant (Kᵢ) and the dissociation constant (Kᴅ), which quantify the binding affinity.

Studies on various 6-substituted uracil derivatives have demonstrated highly specific interactions. For example, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) was found to be a selective, competitive inhibitor of thymidine (B127349) phosphorylase with a Kᵢ of 165 nM, showing no significant inhibition of other related enzymes. nih.gov Similarly, the binding of uracil-DNA glycosylase (UDG) to DNA containing uracil is a highly specific process, modulated by the sequence flanking the target base. nih.govnih.gov

For this compound, specific kinetic parameters like Kᵢ or Kᴅ for its interaction with any particular enzyme are not reported in the available literature. Determining these values would require dedicated enzymatic assays.

| Parameter | Description | Significance |

|---|---|---|

| Kᵢ (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. | A lower Kᵢ value indicates a more potent inhibitor. |

| Kᴅ (Dissociation Constant) | A measure of the affinity between a ligand (inhibitor) and a protein (enzyme). | Represents the concentration at which half of the binding sites are occupied. |

| IC₅₀ (Half maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | A practical measure of inhibitor potency that is dependent on experimental conditions. |

Uracil analogs can perturb enzyme function by interfering with their catalytic mechanism. A key class of target enzymes are those involved in uracil methylation, which is an essential process in both DNA and RNA metabolism. nih.govnih.gov

Thymidylate Synthase (TS): This enzyme catalyzes the methylation of dUMP to dTMP (thymidylate), a crucial step for DNA synthesis. Inhibitors of TS are widely used in cancer therapy.

tRNA (uracil-5-)-methyltransferase: This enzyme methylates uracil at position 54 in tRNA, which is important for maintaining the structural integrity of the tRNA molecule. wikipedia.org

Analogs of uracil can act as competitive inhibitors by binding to the active site of these methylating enzymes, preventing the natural substrate from binding. Alternatively, they can act as mechanism-based inhibitors, where the enzyme initiates its catalytic cycle on the analog but cannot complete it, leading to irreversible inactivation. While the inhibitory potential of various uracil derivatives against these enzymes is well-established, the specific mechanism by which this compound might perturb uracil methylating enzymes has not been elucidated.

Future Directions and Emerging Research Themes

Development of Innovative Synthetic Methodologies

Future research is likely to focus on the development of more efficient and versatile methods for the synthesis of 6-(methoxymethyl)uracil and its derivatives. While classical methods for the synthesis of 6-substituted uracils exist, emerging trends in organic synthesis could offer significant improvements. One potential avenue is the application of novel catalytic systems to achieve higher yields and greater selectivity under milder reaction conditions. The development of one-pot synthesis procedures, which streamline multi-step reactions, could also enhance the efficiency of producing this compound. Such advancements would not only be economically beneficial but also environmentally friendlier by reducing waste and energy consumption.

Exploration of Novel Chemical Transformation Pathways

Beyond its synthesis, the exploration of new chemical reactions involving the this compound scaffold is a promising area for future research. The methoxymethyl group at the C6 position of the uracil (B121893) ring offers a unique site for chemical modification. Future studies could investigate the reactivity of this group to introduce a diverse range of functionalities, thereby creating a library of novel derivatives. These transformations could include reactions that modify the ether linkage or the methyl group, leading to compounds with potentially new and interesting chemical and biological properties. The development of such novel chemical transformation pathways would significantly expand the chemical space accessible from this compound.

Advanced Mechanistic Characterization of Biological Recognition

Understanding how this compound and its potential derivatives interact with biological targets at a molecular level is crucial for any future applications in medicinal chemistry. While the biological activities of many uracil derivatives have been explored, detailed mechanistic studies on this compound itself are not extensively documented. Future research could employ advanced analytical techniques such as X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy to elucidate the three-dimensional structures of this compound in complex with biological macromolecules like enzymes or receptors. Such studies would provide invaluable insights into the specific molecular interactions that govern its biological activity, paving the way for the rational design of more potent and selective analogues.

Interdisciplinary Approaches Combining Synthesis, Computation, and Biology

The convergence of different scientific disciplines is a powerful driver of innovation. In the context of this compound, an interdisciplinary approach that combines synthetic chemistry, computational modeling, and biological evaluation holds great promise. Computational studies, such as molecular docking and molecular dynamics simulations, could be used to predict the binding affinity of this compound and its derivatives to various biological targets, thereby guiding synthetic efforts towards the most promising candidates. The synthesized compounds could then be evaluated in relevant biological assays to validate the computational predictions and identify lead compounds for further development. This iterative cycle of design, synthesis, and testing, fueled by the synergy between different scientific fields, is expected to accelerate the discovery of new applications for this compound and its analogues.

Q & A

Q. How to ensure compliance with ethical guidelines when publishing conflicting data on this compound toxicity?

- Methodological Answer : Disclose all experimental conditions (e.g., animal strain, dosing regimen) in detail. Use reporting frameworks like ARRIVE for preclinical studies. Engage independent labs to validate findings pre-publication, addressing peer reviewer critiques on methodological transparency .

Q. What strategies enhance literature review comprehensiveness for novel applications of this compound?

- Methodological Answer :

- Databases : Search PubMed, SciFinder, and PATENTSCOPE with Boolean terms (e.g., "6-methoxymethyluracil AND (synthesis OR activity)").

- Citation Tracking : Use tools like Web of Science to identify seminal papers and recent citations.

- Grey Literature : Include conference abstracts (e.g., ACS National Meeting) for unpublished data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.